Spiro[5.5]undeca-1,4-dien-3-one
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Overview
Description
Spiro[55]undeca-1,4-dien-3-one is a unique organic compound characterized by its spirocyclic structure, which consists of two fused five-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undeca-1,4-dien-3-one typically involves a one-pot reaction sequence. One notable method is the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols . This method is advantageous due to its mild reaction conditions and good yields. The reaction is carried out in the presence of a palladium catalyst under an inert atmosphere, typically argon .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests potential for industrial application. The use of readily available starting materials and the efficiency of the one-pot synthesis make it a viable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[5.5]undeca-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic ketones.
Reduction: Reduction reactions can convert the compound into spirocyclic alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Spiro[5.5]undeca-1,4-dien-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of spiro[5.5]undeca-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. In the context of kinase inhibition, the compound binds to the ATP-binding site of the kinase, thereby inhibiting its activity. This binding is facilitated by the spirocyclic structure, which provides a unique spatial arrangement that enhances binding affinity .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: This compound shares the spirocyclic structure but lacks the dienone functionality.
Spiro[5.5]undeca-1,8-dien-3-one: Similar in structure but with a different arrangement of double bonds.
Spiro[5.5]undecane derivatives: Compounds with additional functional groups such as 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings.
Uniqueness
Spiro[5.5]undeca-1,4-dien-3-one is unique due to its specific arrangement of double bonds and the presence of a ketone group. This structural feature imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
4729-21-9 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
spiro[5.5]undeca-1,4-dien-3-one |
InChI |
InChI=1S/C11H14O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
ITQGACLVIMXTHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C=CC(=O)C=C2 |
Origin of Product |
United States |
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